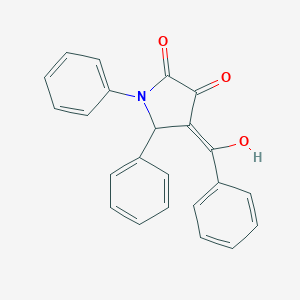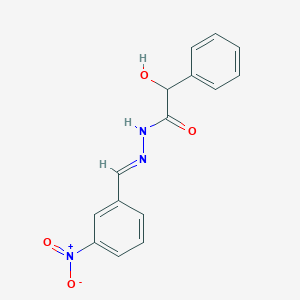
5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, also known as EMT, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. EMT belongs to the class of quinoline derivatives and has been shown to possess a range of biological activities.
作用机制
The mechanism of action of 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the NF-κB and STAT3 signaling pathways, which are involved in inflammation and cancer progression. 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to activate the AMPK signaling pathway, which is involved in cellular energy homeostasis.
Biochemical and Physiological Effects:
5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has been shown to possess antioxidant effects by scavenging free radicals. 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to possess neuroprotective effects by reducing oxidative stress.
实验室实验的优点和局限性
5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified. 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its biological activities, and there are several assays available to measure its effects. However, 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one also has some limitations for lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential therapeutic applications. The synthesis of 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one can be challenging, and the yield and purity of the compound can vary.
未来方向
There are several future directions for research on 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. One area of research is the development of 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one in various diseases, including cancer, inflammation, and neurodegenerative diseases. The mechanism of action of 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one also requires further investigation to better understand its biological activities. Overall, 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has shown promising results in scientific research, and further studies are needed to fully explore its potential therapeutic applications.
合成方法
The synthesis of 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 6-methoxy-2-aminobenzaldehyde with ethyl acetoacetate and thiourea in the presence of glacial acetic acid. The resulting product is then treated with methyl iodide to form 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. The synthesis of 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been optimized to improve the yield and purity of the compound.
科学研究应用
5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
产品名称 |
5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C16H16N2O2S2 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
(5Z)-5-(1-ethyl-6-methoxyquinolin-2-ylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16N2O2S2/c1-4-18-12-8-6-11(20-3)9-10(12)5-7-13(18)14-15(19)17(2)16(21)22-14/h5-9H,4H2,1-3H3/b14-13- |
InChI 键 |
IIKKPFRAYYCJTJ-YPKPFQOOSA-N |
手性 SMILES |
CCN\1C2=C(C=C/C1=C/3\C(=O)N(C(=S)S3)C)C=C(C=C2)OC |
SMILES |
CCN1C2=C(C=CC1=C3C(=O)N(C(=S)S3)C)C=C(C=C2)OC |
规范 SMILES |
CCN1C2=C(C=CC1=C3C(=O)N(C(=S)S3)C)C=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B274150.png)
![3-(4-Methylphenyl)-2-[(2-methylphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274153.png)


![3-(4-Bromophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274160.png)





![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B274170.png)


![1-[(4-methoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B274181.png)